molecular formula C6H9ClF5N B2676241 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride CAS No. 2241128-73-2

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B2676241
CAS No.: 2241128-73-2
M. Wt: 225.59
InChI Key: OMKZZYGPLOLFCH-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H8ClF5N It is a piperidine derivative characterized by the presence of both difluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method involves the reaction of piperidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and alternative fluorinating agents may be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride
  • 3-(Trifluoromethyl)piperidine

Uniqueness

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride is unique due to the simultaneous presence of both difluoro and trifluoromethyl groups. This combination can result in distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which may not be observed in similar compounds.

Properties

IUPAC Name

4,4-difluoro-3-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKZZYGPLOLFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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